![molecular formula C21H30N2 B083839 4,4'-Methylenebis(2,6-diethylaniline) CAS No. 13680-35-8](/img/structure/B83839.png)
4,4'-Methylenebis(2,6-diethylaniline)
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 4,4'-Methylenebis(2,6-diethylaniline) often involves nucleophilic substitution reactions, where precursors such as nitroaniline derivatives react with dialkyl malonates in the presence of bases like alcoholic KOH. These reactions can proceed rapidly at room temperature, offering a straightforward route to various important intermediates (Valle et al., 2018).
Molecular Structure Analysis
Molecular structure determinations of compounds structurally similar to 4,4'-Methylenebis(2,6-diethylaniline) are crucial for understanding their reactivity and properties. For instance, X-ray diffraction analysis provides insights into the conformational preferences and electronic structure of these molecules, which are essential for designing materials with desired properties (Nakayama et al., 1998).
Chemical Reactions and Properties
The reactivity of 4,4'-Methylenebis(2,6-diethylaniline) derivatives is influenced by their molecular structure, enabling a variety of chemical transformations. For example, derivatives have been used as precursors in the polymerization of 1,3-dienes, demonstrating their versatility in synthetic chemistry and materials science (Bazzini et al., 2002).
Physical Properties Analysis
The physical properties of 4,4'-Methylenebis(2,6-diethylaniline) and its derivatives, such as solubility, melting point, and thermal stability, are determined by their molecular structure. These properties are crucial for their application in various industrial processes. For instance, modifications in the molecular structure can enhance thermal stability, making these compounds more suitable for high-temperature applications (Mallakpour & Nikkhoo, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and potential for forming polymers or other large molecules, are key to the utility of 4,4'-Methylenebis(2,6-diethylaniline) derivatives in synthetic chemistry. These compounds can undergo various chemical reactions, providing pathways to synthesize a wide range of materials with diverse applications (Girard-Reydet et al., 1995).
Scientific Research Applications
Reactivity in Epoxy-Aromatic Diamine Systems : A study by Girard-Reydet et al. (1995) investigated the reactivity of various aromatic diamines, including 4,4'-Methylenebis(2,6-diethylaniline), when cured with an epoxy prepolymer. The research revealed the influence of the chemical structure of diamines on their reactivity, providing insights crucial for applications in polymer chemistry and materials science (Girard-Reydet, Riccardi, Sautereau, & Pascault, 1995).
Hemoglobin Binding of Aromatic Diamines : Sabbioni and Schütze (1998) explored the biological availability of 4,4'-Methylenebis(2,6-diethylaniline) by studying its hemoglobin binding in rats. This study provides valuable information on the biological interactions of this compound, relevant to toxicology and health sciences (Sabbioni & Schütze, 1998).
Surface Chemistry Analysis : Yeğen et al. (2008) conducted a study on the surface chemistry of 4,4'-Methylenebis(2,6-diethylaniline) films, using spectroscopic techniques like XPS and NEXAFS. This research is important for understanding the surface interactions of this compound in various applications (Yeğen, Lippitz, Treu, & Unger, 2008).
Nanocomposites Fabrication : Research by Mallakpour and Nikkhoo (2013) involved the creation of nanocomposites using 4,4'-Methylenebis(2,6-diethylaniline), exploring its applications in advanced material science. This study is significant for the development of new materials with enhanced properties (Mallakpour & Nikkhoo, 2013).
Thermal Properties in Polyurethane-Urea Elastomers : A study by Barikani, Fazeli, and Barikani (2013) examined the impact of 4,4'-Methylenebis(2,6-diethylaniline) on the thermal properties of polyurethane-urea elastomers, highlighting its significance in enhancing material properties for industrial applications (Barikani, Fazeli, & Barikani, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
4,4’-Methylenebis(2,6-diethylaniline) is primarily used as a chain extender for polyurethanes (PU) and as a curing agent for epoxides (EP) . Its primary targets are therefore the polymer chains in these materials .
Mode of Action
The compound interacts with its targets by forming covalent bonds with the polymer chains, thereby extending them . This interaction results in the formation of a larger, more complex polymer structure .
Biochemical Pathways
The affected pathways involve the synthesis of polyurethanes and epoxides . The compound’s interaction with these pathways leads to the production of materials with improved mechanical and dynamic properties .
Pharmacokinetics
Its adme properties would be expected to depend on factors such as its physical and chemical properties, including its solubility in various solvents .
Result of Action
The result of the compound’s action is the formation of polyurethanes and epoxides with improved properties . These materials have enhanced mechanical and dynamic properties, which cannot be achieved with standard formulations .
Action Environment
The action of 4,4’-Methylenebis(2,6-diethylaniline) can be influenced by various environmental factors. It should be stored in a dark place under an inert atmosphere . The compound’s solubility in different solvents can also affect its action .
properties
IUPAC Name |
4-[(4-amino-3,5-diethylphenyl)methyl]-2,6-diethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2/c1-5-16-10-14(11-17(6-2)20(16)22)9-15-12-18(7-3)21(23)19(8-4)13-15/h10-13H,5-9,22-23H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIVYGKSHSJHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)CC)N)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048191 | |
Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Light brown crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Benzenamine, 4,4'-methylenebis[2,6-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |
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URL | https://haz-map.com/Agents/19977 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS RN |
13680-35-8 | |
Record name | 4,4′-Methylenebis[2,6-diethylaniline] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13680-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenamine, 4,4'-methylenebis(2,6-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013680358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4,4'-methylenebis[2,6-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenebis[2,6-diethylaniline] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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